

PID-9 biological activity and function

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An In-depth Technical Guide on the Biological Activity and Function of Dipeptidyl Peptidase 9 (DPP9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl Peptidase 9 (DPP9) is a ubiquitously expressed intracellular serine protease belonging to the S9b family of dipeptidyl peptidases. It plays a critical role in a diverse array of cellular processes, including immune regulation, signal transduction, and protein degradation. Dysregulation of DPP9 has been implicated in various pathologies, such as cancer and autoimmune disorders, making it an attractive target for therapeutic intervention. This guide provides a comprehensive overview of the biological activity and function of DPP9, with a focus on its enzymatic properties, involvement in key signaling pathways, and the experimental methodologies used for its characterization.

Introduction

DPP9, along with its close homolog DPP8, is a cytosolic enzyme that cleaves X-Proline or X-Alanine dipeptides from the N-terminus of polypeptide chains.[1][2] Unlike its well-studied relative, DPP4, which is a membrane-bound protein and a target for type 2 diabetes treatment, DPP9's functions are primarily intracellular.[3][4] Its ubiquitous expression across various tissues, with the highest levels in skeletal muscle, heart, and liver, underscores its fundamental role in cellular homeostasis.[5] This document will delve into the core aspects of DPP9 biology, presenting quantitative data, detailed experimental protocols, and visual representations of its functional pathways to serve as a valuable resource for the scientific community.

Enzymatic Activity and Substrate Specificity

DPP9's enzymatic activity is central to its biological function. It exhibits a preference for substrates with a proline or alanine residue at the P1 position.

Quantitative Data on DPP9 Enzymatic Activity and Inhibition

The following tables summarize key quantitative data related to DPP9's enzymatic activity and its inhibition by various compounds.

Table 1: Kinetic Parameters of DPP9 for Various Substrates

Substrate	K _m (μM)	k _{cat} (s ⁻¹)	Catalytic Efficiency (k _{cat} /K _m) (M ⁻¹ s ⁻¹)	Reference
Gly-Pro-AMC	70 - 1220	-	-	[6]
GLP-1	-	Lower than DPP4	-	[6]
GLP-2	-	Lower than DPP4	-	[6]
NPY	-	Lower than DPP4	-	[6]
PPY	-	Lower than DPP4	-	[6]
MP-AMC	-	-	-	[7]
MA-AMC	-	-	-	[7]

Note: Specific k_{cat} and catalytic efficiency values were not always available in the cited literature.

Table 2: Inhibitor Potency (IC₅₀/K_i) against DPP9

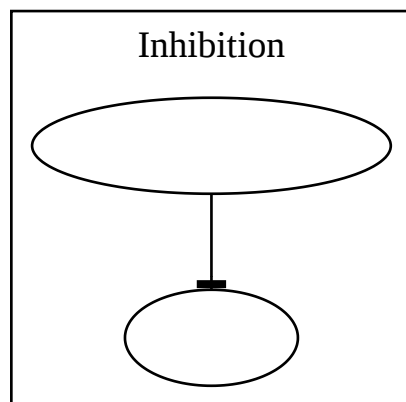
Inhibitor	IC50 (nM)	Ki (nM)	Notes	Reference
Val-boroPro	11	-	Potent inhibitor of DPP4, DPP8, and DPP9	[8]
1G244	53	-	Potent inhibitor of DPP8 and DPP9	[8]
L-allo-Ile-isoindoline	55	-	Selective for DPP8/9 over DPP4 and FAP	[9]
Saxagliptin	-	98	Potent DPP4 inhibitor, also inhibits DPP8/9 at higher concentrations	[10]
Vildagliptin	-	230	More selective for DPP9 and DPP8 than other DPP4 inhibitors	[9]
Compound 16	298	-	Derivative of Sulphostin with improved DPP8/9 inhibitory potency	[9]
Sitagliptin	-	55,142	Very low potency for DPP9	[10]

Biological Functions and Signaling Pathways

DPP9 is implicated in a multitude of cellular functions, primarily through its enzymatic activity and protein-protein interactions.

Immune Regulation and Inflammasome Activation

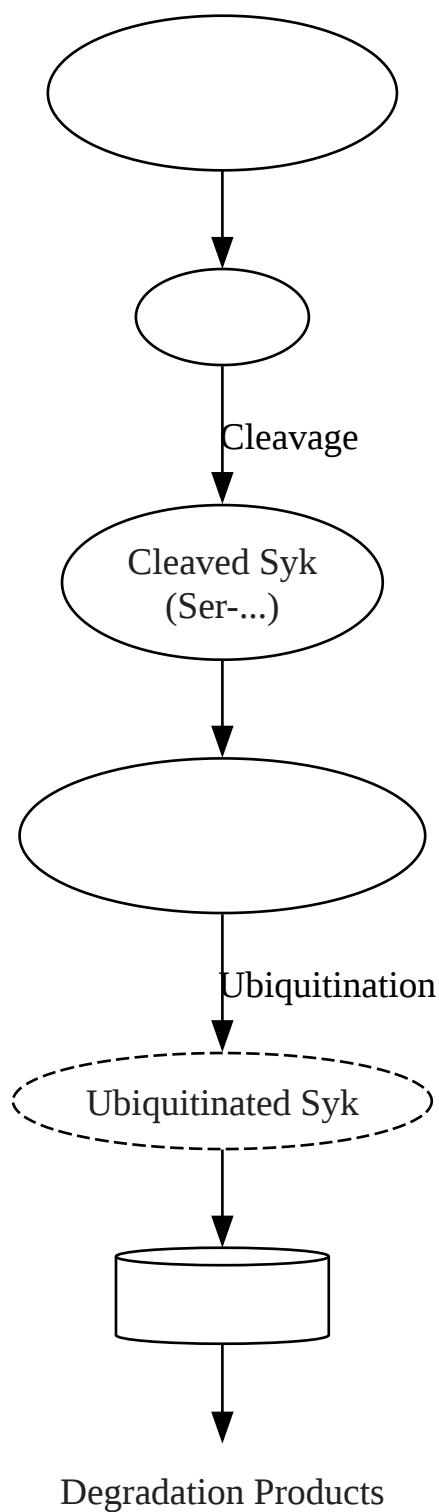
A critical role of DPP9 is the negative regulation of the NLRP1 and CARD8 inflammasomes.[1] [11] DPP9 sequesters the C-terminal fragment of these proteins, preventing their oligomerization and subsequent activation of pyroptosis, a form of inflammatory cell death.[12] Inhibition of DPP9's enzymatic activity leads to the activation of the inflammasome.[13]



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N-end Rule Pathway and Protein Degradation

DPP9 has been identified as a component of the N-end rule pathway, which governs the degradation of proteins based on their N-terminal amino acid.[2] DPP9 can cleave the N-terminus of certain proteins, such as the tyrosine kinase Syk, creating a new N-terminus that can be recognized by the ubiquitin-proteasome system for degradation.[7] This positions DPP9 as a key regulator of protein stability.



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Cell Proliferation and Cancer

The role of DPP9 in cancer is complex and appears to be context-dependent. In non-small cell lung cancer (NSCLC), high DPP9 expression is associated with poor prognosis and promotes tumorigenicity and metastasis.[14] Conversely, in other cancers, lower DPP9 expression has been linked to poor survival.[15] DPP9 can influence cell proliferation and survival through its interaction with signaling pathways such as the PI3K/Akt pathway.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study DPP9.

DPP9 Enzymatic Activity Assay

This protocol is adapted from a method using a fluorogenic substrate.[16]

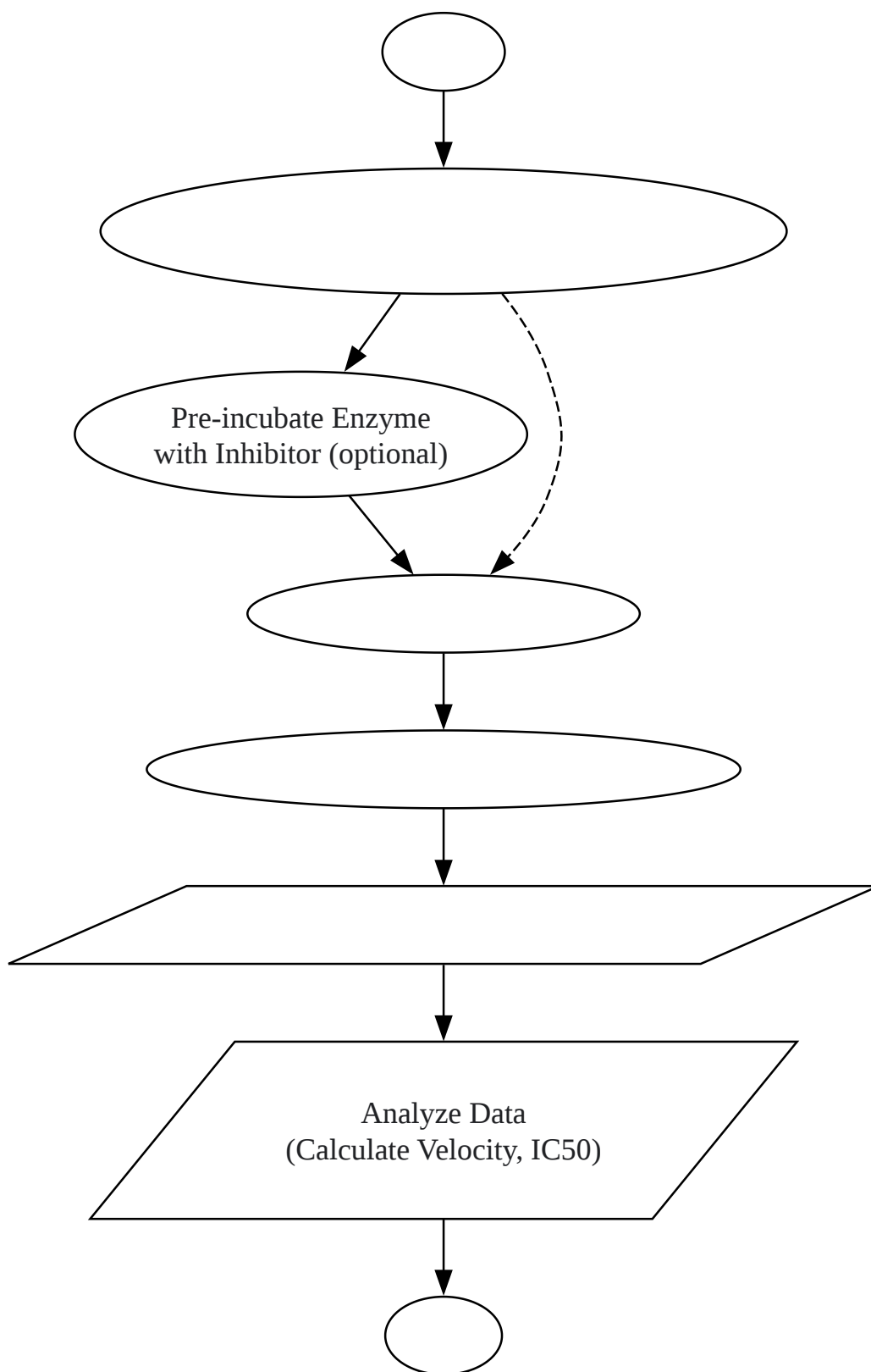
Materials:

- Purified recombinant DPP9 enzyme
- DPP9 fluorogenic substrate (e.g., H-Gly-Pro-AMC)
- DPP9 assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% Triton X-100)
- Black 96-well microplate
- Fluorescence microplate reader

Procedure:

- Prepare a stock solution of the DPP9 fluorogenic substrate in DMSO.
- Dilute the purified DPP9 enzyme to the desired concentration in DPP9 assay buffer.
- For inhibitor studies, pre-incubate the enzyme with various concentrations of the inhibitor for a specified time at room temperature.
- Add the DPP9 enzyme (or enzyme-inhibitor mixture) to the wells of the black 96-well plate.
- Initiate the reaction by adding the fluorogenic substrate to each well.

- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) over time.
- Calculate the reaction velocity from the linear portion of the fluorescence versus time plot.
- For inhibitor studies, plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.



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Co-Immunoprecipitation (Co-IP) to Detect DPP9 Protein Interactions

This protocol outlines the general steps for performing Co-IP to identify proteins that interact with DPP9.

Materials:

- Cell lysate containing the proteins of interest
- Anti-DPP9 antibody or antibody against a tagged version of DPP9
- Protein A/G magnetic beads or agarose beads
- Lysis buffer (e.g., RIPA buffer)
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
- SDS-PAGE and Western blotting reagents

Procedure:

- Lyse cells expressing the proteins of interest in a suitable lysis buffer to release the proteins.
- Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
- Incubate the pre-cleared lysate with the anti-DPP9 antibody overnight at 4°C with gentle rotation to allow the antibody to bind to DPP9 and its interacting partners.
- Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
- Wash the beads several times with wash buffer to remove non-specifically bound proteins.
- Elute the protein complexes from the beads using an appropriate elution buffer.

- Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies against the suspected interacting proteins or by mass spectrometry for unbiased identification of interacting partners.

Western Blotting for DPP9 Detection

This is a standard protocol for detecting DPP9 protein levels in a sample.

Materials:

- Protein sample (e.g., cell lysate, tissue homogenate)
- SDS-PAGE gels
- Transfer membrane (e.g., PVDF or nitrocellulose)
- Primary antibody against DPP9
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

Procedure:

- Separate the proteins in the sample by size using SDS-PAGE.
- Transfer the separated proteins from the gel to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with the primary anti-DPP9 antibody overnight at 4°C.
- Wash the membrane three times with TBST.

- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.

Conclusion

DPP9 is a multifaceted serine protease with integral roles in fundamental cellular processes. Its involvement in immune surveillance through inflammasome regulation and in protein homeostasis via the N-end rule pathway highlights its significance in maintaining cellular health. The continued exploration of its diverse functions and the development of selective inhibitors will undoubtedly provide new avenues for therapeutic intervention in a range of diseases. This guide serves as a foundational resource to aid researchers in their investigation of this important enzyme.

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